![molecular formula C20H22N4O3S2 B2421144 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845799-66-8](/img/structure/B2421144.png)
1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic implications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrrolo[2,3-b]quinoxaline
- Functional Groups :
- Isopropoxypropyl group
- Thiophenesulfonyl moiety
This unique combination of structural features is hypothesized to contribute to its biological activity.
Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit promising inhibitory effects on various biological targets. For instance, the pyrrolo[2,3-b]quinoxaline derivatives have been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. The following table summarizes key findings related to the biological activity of this compound:
Target | IC50 Value (µM) | Effect |
---|---|---|
PDE4B | 0.48 | Inhibition of TNF-α release from macrophages |
TNIK | < 1 | Inhibition of IL-2 secretion |
PDGFR | Varies | Antiproliferative effects |
The mechanism by which this compound exerts its effects is believed to involve modulation of signaling pathways associated with inflammation and cell proliferation. Specifically, it has been reported to inhibit TNF-α production in macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharides (LPS) and lipopeptides, indicating a potential application in treating inflammatory diseases .
Case Studies
In a recent study evaluating the pharmacological profile of related pyrrolo[2,3-b]quinoxaline compounds, researchers demonstrated significant anti-inflammatory activity through the inhibition of TNF-α and IL-6 release in vitro. The compound was compared against established inhibitors like rolipram, showing comparable efficacy while presenting a distinct pharmacological profile that warrants further exploration .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this class of compounds reveal that modifications to the functional groups significantly influence their biological activity. For example:
- Substitution Patterns : The presence of the thiophenesulfonyl group enhances inhibitory potency against PDE4B.
- Alkyl Chain Length : Variations in the isopropoxypropyl chain affect solubility and bioavailability.
These insights suggest that fine-tuning the chemical structure could lead to the development of more potent derivatives with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, suggesting that similar derivatives may possess comparable anticancer effects .
Targeting Specific Enzymes
The compound may act as an inhibitor for enzymes such as thymidylate synthase (hTS), which plays a critical role in nucleotide synthesis. Inhibitors of this enzyme are valuable in the development of anticancer therapies due to their ability to disrupt cancer cell proliferation .
Inflammation Modulation
Emerging research suggests that compounds with similar structures can also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition could lead to significant therapeutic benefits in conditions characterized by inflammation .
Case Studies
- Synthesis and Evaluation : A study synthesized various quinoxaline derivatives and tested their biological activities against cancer cell lines. The findings demonstrated that modifications to the quinoxaline structure significantly influenced their antiproliferative effects .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, supporting experimental findings regarding their efficacy as enzyme inhibitors .
Compound Name | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 1.9 | hTS Inhibition |
Compound B | MCF-7 | 2.3 | hTS Inhibition |
Compound C | HCT-116 | 7.52 | COX/LOX Inhibition |
Compound D | MCF-7 | 5.0 | COX/LOX Inhibition |
Eigenschaften
IUPAC Name |
1-(3-propan-2-yloxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13(2)27-11-6-10-24-19(21)18(29(25,26)16-9-5-12-28-16)17-20(24)23-15-8-4-3-7-14(15)22-17/h3-5,7-9,12-13H,6,10-11,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNTYMDOFRAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.